

Pharmacokinetic Profile of Intravenously Administered HPMPA (Cidofovir): A Technical Guide

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Compound of Interest

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This technical guide provides a comprehensive overview of the pharmacokinetic profile of (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl]cytosine (**HPMPA**), more commonly known as cidofovir, when administered intravenously. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in seminal studies, and illustrates the drug's mechanism of action through a signaling pathway diagram.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of intravenously administered cidofovir have been characterized in clinical trials, primarily in human immunodeficiency virus (HIV)-infected patients with cytomegalovirus (CMV) retinitis.^{[1][2][3]} The data consistently demonstrate dose-proportional pharmacokinetics over a range of 1.0 to 10.0 mg/kg.^{[1][2]} Key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Intravenous Cidofovir in HIV-Infected Adults (without Probenecid)

Parameter	1.0 mg/kg (n=5)	3.0 mg/kg (n=10)	5.0 mg/kg (n=2)	10.0 mg/kg (n=8)	Overall (n=25)
C _{max} (µg/mL)	2.3 ± 0.6	7.3 ± 1.4	11.5	25.7 ± 8.5	-
AUC (µg·h/mL)	4.4 ± 1.0	16.5 ± 4.1	27.8	66.8 ± 21.9	-
Terminal Half-life (h)	2.4 ± 0.8	2.5 ± 0.4	3.2	2.4 ± 0.5	2.6 ± 1.2
Total Clearance (mL/h/kg)	237 ± 56	188 ± 45	185	158 ± 46	148 ± 25
Renal Clearance (mL/h/kg)	-	-	-	-	129 ± 42
V _{dss} (mL/kg)	537 ± 126	410 ± 102	450	388 ± 125	~500

Data presented as mean ± standard deviation. C_{max}: Maximum serum concentration; AUC: Area under the serum concentration-time curve; V_{dss}: Volume of distribution at steady state. Source: Clinical pharmacokinetics of cidofovir in human immunodeficiency virus-infected patients.[\[1\]](#)[\[2\]](#)

Table 2: Pharmacokinetic Parameters of Intravenous Cidofovir in HIV-Infected Adults (with Probenecid)

Parameter	3.0 mg/kg (n=12)	5.0 mg/kg (n=6)
C _{max} (µg/mL)	9.8 ± 3.7	19.6 ± 7.2
AUC (µg·h/mL)	22.8 ± 7.6	40.8 ± 9.0
Terminal Half-life (h)	2.2 ± 0.5	-
Total Clearance (mL/min/1.73 m ²)	179 ± 23.1	148 ± 38.8
Renal Clearance (mL/min/1.73 m ²)	150 ± 26.9	98.6 ± 27.9

Data presented as mean ± standard deviation. C_{max}: Maximum serum concentration; AUC: Area under the serum concentration-time curve. Source: Cidofovir Injection: Package Insert / Prescribing Info.[\[4\]](#)

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from Phase I/II, open-label, non-randomized clinical studies involving HIV-infected patients with or without asymptomatic CMV infection.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Study Population

Participants were typically adult patients with a confirmed HIV infection.[\[1\]](#)[\[2\]](#) Some studies also included pediatric hematopoietic stem cell transplant recipients with life-threatening viral infections.[\[5\]](#) Key exclusion criteria often included pre-existing renal impairment (e.g., serum creatinine >1.5 mg/dL, creatinine clearance ≤55 mL/min, or significant proteinuria).[\[5\]](#)

Drug Administration and Dosing

Cidofovir was administered as an intravenous infusion at a constant rate over 1 hour.[\[3\]](#)[\[6\]](#) Doses ranged from 1.0 to 10.0 mg/kg of body weight.[\[1\]](#)[\[2\]](#) To mitigate the risk of nephrotoxicity, administration was accompanied by a specific protocol of hydration and co-administration of probenecid.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Hydration Protocol:

- Patients received 1 liter of 0.9% (normal) saline solution intravenously over a 1 to 2-hour period immediately before the cidofovir infusion.[7]
- A second liter of saline could be administered over a 1 to 3-hour period starting either with the cidofovir infusion or immediately after, if tolerated by the patient.[7]

Probenecid Co-administration Protocol:

- 2 grams of probenecid were administered orally 3 hours prior to the cidofovir infusion.[7]
- 1 gram of probenecid was administered at 2 hours and again at 8 hours after the completion of the cidofovir infusion, for a total of 4 grams.[7]

Sample Collection and Analysis

Blood Sampling: Blood samples for pharmacokinetic analysis were typically collected at multiple time points, including pre-infusion, at the end of the infusion, and at various intervals up to 48 or 72 hours post-infusion.[5] Serum or plasma was separated and stored frozen until analysis.[5]

Urine Sampling: Urine samples were collected at intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion of the unchanged drug.[5]

Analytical Methodology: Cidofovir concentrations in plasma and urine were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][9] These methods involve a solid-phase extraction of the samples, followed by chromatographic separation and detection by mass spectrometry.[9]

Mechanism of Action and Signaling Pathway

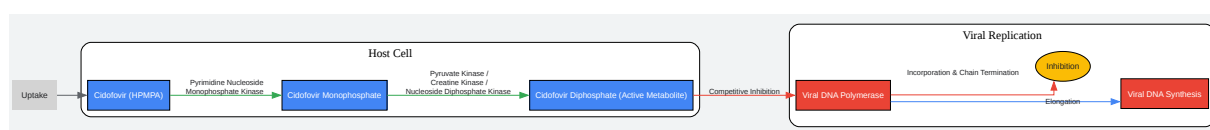
Cidofovir is an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate. Its antiviral activity is dependent on its intracellular conversion to the active diphosphorylated metabolite, cidofovir diphosphate.[10][11][12] This process is carried out by host cell enzymes.

The intracellular phosphorylation of cidofovir occurs in two steps:

- Cidofovir is first phosphorylated to cidofovir monophosphate by pyrimidine nucleoside monophosphate kinase.[10][13]

- Cidofovir monophosphate is then further phosphorylated to the active cidofovir diphosphate by enzymes such as pyruvate kinase, creatine kinase, and nucleoside diphosphate kinase. [13]

Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. [11][12][14] Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thereby inhibiting viral replication. [14]

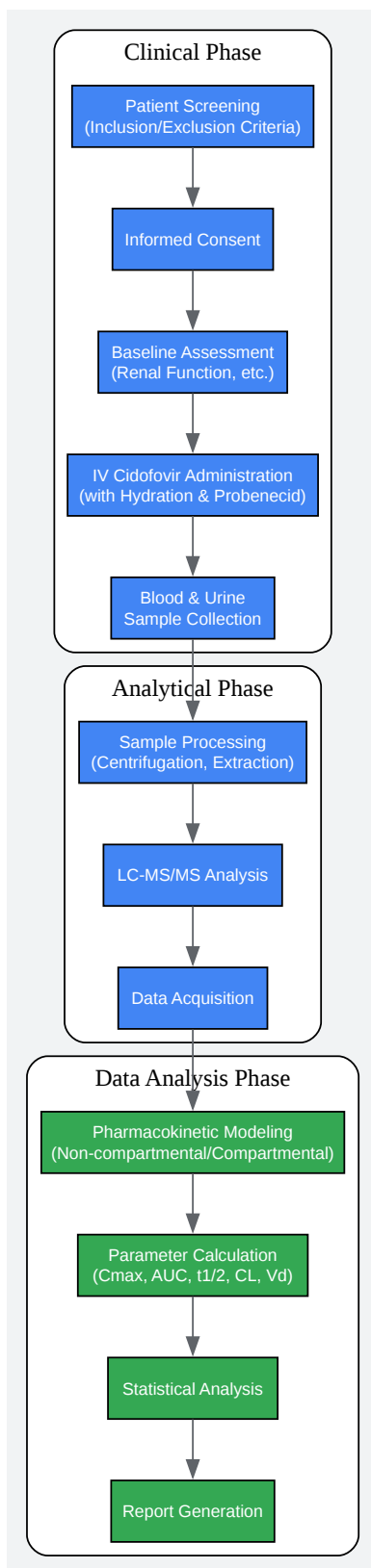


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Caption: Intracellular activation and mechanism of action of **HPMPA** (Cidofovir).

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of intravenously administered **HPMPA**.



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Caption: Experimental workflow for a clinical pharmacokinetic study of **HPMPA**.

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